5-Isopropylbenzisoxazol-3(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-propan-2-yl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C10H11NO2/c1-6(2)7-3-4-9-8(5-7)10(12)11-13-9/h3-6H,1-2H3,(H,11,12) |
InChI Key |
FFLGDRYDEYJRPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)ONC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches for 5 Isopropylbenzisoxazol 3 2h One and Its Analogues
Established Synthetic Pathways for Benzisoxazole Ring System Construction
The construction of the benzisoxazole scaffold can be achieved through various synthetic routes, which can be broadly categorized into cycloaddition reactions and condensation/cyclization strategies. These methods offer access to a wide array of substituted benzisoxazoles by varying the starting materials and reaction conditions.
Cycloaddition Reactions in Benzisoxazole Synthesis
Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and direct approach for the formation of the benzisoxazole ring system. This strategy involves the reaction of a three-atom component with a two-atom component to form the five-membered isoxazole (B147169) ring fused to a benzene (B151609) ring.
A notable and efficient method for the synthesis of functionalized benzisoxazoles is the [3+2] cycloaddition of nitrile oxides with arynes. nih.govnih.gov Both of these reactants are highly reactive intermediates that are generated in situ. Arynes, or benzynes, are typically generated from precursors like o-(trimethylsilyl)aryl triflates through the action of a fluoride (B91410) source, such as cesium fluoride (CsF). nih.govorganic-chemistry.org This same fluoride source can also act as a base to generate nitrile oxides from corresponding chlorooximes. nih.gov
This one-pot reaction is highly versatile, allowing for the synthesis of a diverse range of benzisoxazoles with various substituents at the 3-position, including aryl, alkyl, alkenyl, and heterocyclic groups. nih.govacs.org The reaction generally proceeds under mild conditions and has been shown to tolerate a variety of functional groups on both the aryne and nitrile oxide precursors. organic-chemistry.org Both electron-rich and electron-poor aryne precursors have been successfully employed in this cycloaddition. nih.govacs.org
Table 1: Examples of [3+2] Cycloaddition for Benzisoxazole Synthesis
| Aryne Precursor | Chlorooxime | Product | Yield (%) |
| o-(trimethylsilyl)phenyl triflate | 4-Methoxybenzaldehyde oxime chloride | 3-(4-Methoxyphenyl)benzisoxazole | 90 |
| 3,4-Dimethoxy-o-(trimethylsilyl)phenyl triflate | Benzaldehyde oxime chloride | 5,6-Dimethoxy-3-phenylbenzisoxazole | 65 |
| o-(trimethylsilyl)phenyl triflate | Thiophene-2-carbaldehyde oxime chloride | 3-(Thiophen-2-yl)benzisoxazole | 54 |
This table is generated based on data from research articles. nih.govacs.org
The mechanism of the [3+2] cycloaddition reaction between nitrile oxides and arynes involves the concerted or stepwise interaction of the 1,3-dipole (nitrile oxide) with the dienophile (aryne). The reaction's efficiency can be sensitive to reaction conditions such as solvent polarity and temperature. For instance, the use of a less polar solvent like THF has been shown to be detrimental to the formation of the desired benzisoxazole product. nih.govacs.org The rate of addition of the chlorooxime precursor is also a critical parameter to control, as it influences the concentration of the nitrile oxide and can prevent side reactions like dimerization. nih.govacs.org
In some cases, tandem reactions involving an initial cycloaddition followed by a subsequent transformation have been observed. For example, the reaction of 1,2,3-triazine (B1214393) 1-oxides with aryne precursors leads to an initial cycloadduct that undergoes cyclofragmentation with the extrusion of nitrogen gas to yield 3-alkenyl benzisoxazoles. chim.it
Condensation and Cyclization Strategies for Benzisoxazole Formation
An alternative and widely used approach to the benzisoxazole core involves the formation of the N-O bond or a C-N bond through condensation and subsequent cyclization reactions. These methods often start with readily available substituted phenols or anilines.
The synthesis of benzisoxazoles can be achieved through the reaction of hydroxylamine (B1172632) derivatives with suitable precursors. A classic method involves the base-catalyzed reaction of salicylaldehyde (B1680747) with hydroxylamine-O-sulfonic acid at room temperature to produce the parent benzisoxazole. wikipedia.org
Another important strategy involves the cyclization of 2-hydroxyaryl oximes. chim.it In this approach, the oxime's hydroxyl group is typically converted into a good leaving group to facilitate the intramolecular nucleophilic attack by the phenolic oxygen. chim.it
Furthermore, the reaction of hydroxylamine with 1,3-dicarbonyl compounds can lead to dihydro- or tetrahydro-benzisoxazole derivatives, which can then be aromatized to the corresponding benzisoxazoles. chim.it This approach is particularly useful for synthesizing 3-unsubstituted or 3-carboxy-substituted benzisoxazoles. chim.it A method for the synthesis of 2,1-benzisoxazol-3(1H)-ones, which are isomers of the target compound scaffold, starts from methyl 2-nitrobenzoates. This involves a partial reduction of the nitro group to a hydroxylamine, followed by a base-mediated cyclization. nih.gov
Modern synthetic organic chemistry has seen the emergence of powerful palladium-catalyzed reactions for the construction of heterocyclic systems, including benzisoxazoles. One such method involves a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. rsc.org This reaction proceeds via the activation of the C-H bonds ortho to the phenol-derived O-N bond, enabling the simultaneous construction of C-C and C=N bonds to form the 1,2-benzisoxazole (B1199462) ring system. rsc.org This methodology has been successfully applied to the synthesis of active pharmaceutical intermediates. rsc.org
Palladium catalysis has also been utilized in the annulation of 5-iodoaryl-substituted isoxazoles with alkynes to form naphthalene-fused isoxazoles. chim.it While not directly forming a simple benzisoxazole, this method demonstrates the power of palladium catalysis in constructing fused isoxazole systems.
Multi-Component Reactions for Diversified Benzisoxazole Scaffolds
Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach for generating diverse libraries of benzisoxazole derivatives. These reactions, which involve the simultaneous combination of three or more starting materials, allow for the rapid assembly of complex molecular architectures from simple precursors. A common MCR strategy for synthesizing benzisoxazole scaffolds involves the condensation of a substituted phenol (B47542), an aldehyde, and hydroxylamine. The versatility of this approach lies in the ability to systematically vary each component, thereby introducing a wide array of functional groups and creating a diverse range of benzisoxazole analogues. The reaction mechanism typically proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the final benzisoxazole product.
Synthesis of the 5-Isopropylbenzisoxazol-3(2H)-one Core Structure
The synthesis of the specific this compound core is a focal point of research, with efforts directed towards optimizing reaction pathways to maximize yield and purity.
Optimization of Reaction Conditions and Yield Enhancement
Table 1: Optimized Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Outcome |
| Solvent | Toluene | Facilitates higher reaction temperatures |
| Condensing Agent | Polyphosphoric Acid (PPA) | Promotes efficient cyclization |
| Temperature | 110-120°C | Balances reaction rate and minimizes byproduct formation |
Regioselectivity and Stereoselectivity in the Synthesis of Isopropylated Benzisoxazoles
Achieving regioselectivity is a critical challenge in the synthesis of this compound. The position of the isopropyl group on the benzene ring is predetermined by the choice of the starting material, typically a 4-isopropyl substituted phenol derivative. The electronic and steric effects of the substituents on the aromatic ring play a significant role in directing the cyclization to favor the formation of the desired 5-isopropyl isomer. While the core structure of this compound is achiral, the introduction of stereocenters through subsequent derivatization or the use of chiral starting materials in multi-component reactions necessitates a careful consideration of stereoselectivity. In such cases, the use of chiral catalysts or auxiliaries may be required to control the stereochemical outcome of the reaction.
Derivatization Strategies for Structural Modification of this compound
The structural modification of the this compound scaffold is a key avenue for exploring its chemical space and developing new analogues with tailored properties.
Functionalization at the Benzene Ring Moiety
The benzene ring of this compound provides a versatile platform for the introduction of a wide range of functional groups. Standard electrophilic aromatic substitution reactions, including nitration, halogenation, and Friedel-Crafts reactions, can be employed to modify the aromatic core. The regiochemical outcome of these reactions is governed by the directing effects of the existing isopropyl group and the fused isoxazolone ring. For example, nitration followed by reduction can introduce an amino group, which serves as a handle for further functionalization through amide bond formation or other coupling reactions.
Table 2: Benzene Ring Functionalization Reactions
| Reaction | Typical Reagents | Potential Products |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivatives |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Halo-substituted derivatives |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-substituted derivatives |
Modifications at the Isoxazolone Nitrogen and Oxygen Atoms
The nitrogen and oxygen atoms within the isoxazolone ring offer additional sites for structural modification. The nitrogen atom can be readily N-alkylated or N-acylated under basic conditions using a variety of electrophiles. This allows for the introduction of diverse substituents at the N-2 position, which can influence the molecule's physicochemical properties. The exocyclic carbonyl oxygen at the C-3 position, while less reactive than a typical ketone, can potentially undergo transformations such as thionation using Lawesson's reagent, providing another avenue for structural diversification.
Introduction of Diverse Substituents for Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry, guiding the design of new therapeutic agents with enhanced potency and selectivity. For the benzisoxazole scaffold, including analogues of this compound, the introduction of diverse substituents at various positions on the heterocyclic ring system has been a key strategy to modulate biological activity.
Systematic modifications of the benzisoxazole core have shown that even minor structural changes can significantly impact the pharmacological profile. For instance, studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives revealed that introducing a halogen atom, such as chlorine or fluorine, at the 5-position of the benzisoxazole ring led to an increase in anticonvulsant activity, although it also increased neurotoxicity. nih.gov Conversely, substitution with a sulfamoyl group was found to decrease the activity. nih.gov This highlights the critical role of the substituent's electronic properties and size at the C5 position, where the isopropyl group is located in the titular compound.
Further SAR studies have expanded to other positions on the ring. In the pursuit of novel antipsychotic agents, researchers have synthesized benzisoxazole analogues with various substituents on the piperidine (B6355638) ring linked to the benzisoxazole core. researchgate.net These modifications have led to compounds with high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.gov Specifically, the introduction of a methoxy (B1213986) group at the C4 position of the benzisoxazole ring has been shown to enhance acetylcholinesterase (AChE) inhibition, a key target in Alzheimer's disease research. researchgate.net
The following table summarizes key findings from SAR studies on the benzisoxazole scaffold, illustrating the impact of different substituents on biological outcomes.
| Parent Scaffold | Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |
| 1,2-Benzisoxazole | 5-position | Halogen (e.g., Cl, F) | Increased anticonvulsant activity | nih.gov |
| 1,2-Benzisoxazole | 5-position | Sulfamoyl group | Decreased anticonvulsant activity | nih.gov |
| Benzisoxazole-piperidine | C4 of Benzisoxazole | Methoxy group | Enhanced AChE inhibition | researchgate.net |
| Benzisoxazole | C3 of Benzisoxazole | Piperidine derivatives | Nanomolar affinity towards 5-HT4 Receptors | researchgate.net |
| Benzisoxazole | 8-position | Various substituents | Increased affinity for D2, 5-HT1A, and 5-HT2A receptors | nih.gov |
Green Chemistry Approaches and Sustainable Synthesis of Benzisoxazole Derivatives
In recent years, the principles of green chemistry have become increasingly integrated into the synthesis of pharmacologically relevant heterocycles, including benzisoxazole derivatives. These approaches aim to reduce environmental impact by using benign solvents, minimizing waste, and employing energy-efficient methods.
A significant advancement in the green synthesis of related isoxazol-5(4H)-one derivatives involves three-component reactions that utilize water as a solvent and natural sunlight as a clean and renewable energy source. semnan.ac.ir This methodology avoids the need for organic solvents and conventional heating, offering high yields (89-97%) in short reaction times (17-40 minutes). semnan.ac.ir Another innovative approach uses a medium derived from agro-waste, specifically waste orange peel-extracted fluidized powder (WEOFPA) mixed with glycerol, to catalyze the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. nih.gov This method is not only eco-friendly but also efficient, providing excellent yields. Furthermore, gluconic acid in an aqueous solution has been employed as a recyclable, bio-based solvent and catalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net
Chemo-enzymatic synthesis represents another frontier in sustainable chemistry, merging the precision of enzymatic catalysis with the versatility of chemical reactions. beilstein-journals.org While specific chemo-enzymatic routes to this compound are not extensively documented, related strategies highlight the potential of this approach. For instance, lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been used for the efficient synthesis of renewable antioxidants from natural resources like ferulic acid and vegetal oils. researchgate.net Enzymes are also employed in the epoxidation of propenylbenzenes, followed by hydrolysis to create diol precursors, which can then be further transformed. frontiersin.org The use of whole-cell biocatalysts, such as lactic acid bacteria, has been demonstrated for the enantioselective reduction of ketone precursors, a key step in synthesizing chiral molecules. rsc.org These biocatalytic methods often proceed under mild conditions in aqueous media, presenting a green alternative to traditional chemical reductants.
A practical and efficient chemical synthesis for 2,1-benzisoxazol-3(1H)-one precursors has been developed starting from readily available methyl 2-nitrobenzoates. nih.govacs.org The process involves a partial reduction of the nitro group using hydrazine (B178648) and a rhodium on carbon catalyst, followed by a base-mediated cyclization. nih.govacs.org While a chemical route, its efficiency and use of readily available starting materials align with some green chemistry principles. The development of one-pot syntheses and the use of microwave irradiation are other strategies being explored to make the production of benzoxazole (B165842) and benzisoxazole derivatives more sustainable. olemiss.edunih.gov
| Green Synthesis Strategy | Description | Example Application | Reference |
| Alternative Energy Source | Use of natural sunlight to drive the reaction. | Three-component synthesis of 4-arylidene-isoxazole-5(4H)-ones. | semnan.ac.ir |
| Green Solvents/Catalysts | Employment of water, glycerol, or bio-based solvents like gluconic acid. | Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in aqueous gluconic acid. | researchgate.net |
| Renewable Feedstocks | Use of agro-waste derived catalysts. | Synthesis of isoxazole-5(4H)-ones using WEOFPA/glycerol medium. | nih.gov |
| Chemo-enzymatic Synthesis | Integration of enzymatic steps for high selectivity and mild conditions. | Lipase-catalyzed synthesis of diols from propenylbenzenes. | frontiersin.org |
| Efficient Chemical Synthesis | Development of practical, high-yield routes from simple precursors. | Three-step synthesis of benzisoxazol-3(1H)-ones from methyl 2-nitrobenzoates. | nih.govacs.org |
These sustainable methodologies provide environmentally conscious pathways for the synthesis of benzisoxazole derivatives, paving the way for the greener production of existing and novel therapeutic compounds.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on 5 Isopropylbenzisoxazol 3 2h One Analogues
Foundational Principles of Structure-Activity Relationships in Benzisoxazole Research
The benzisoxazole scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with a diverse range of biological targets, leading to various pharmacological activities including anticonvulsant, antimicrobial, and antipsychotic effects. nih.gov The versatility of the benzisoxazole ring system allows for systematic modifications, providing a framework for developing novel therapeutic agents. nih.gov Structure-activity relationship (SAR) studies are fundamental to this process, as they correlate the chemical structure of these compounds with their biological activities.
Key research has demonstrated that even minor alterations to the benzisoxazole core can significantly influence a compound's efficacy and receptor affinity. For instance, the introduction of different substituents at various positions on the ring system can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with target proteins. nih.gov The study of SAR in benzisoxazole derivatives has been instrumental in the discovery of drugs like the anticonvulsant zonisamide (B549257) and the antipsychotic risperidone. nih.gov
Systematic Structural Modifications and Their Impact on Biological Interactions
Positional and Substituent Effects on the Benzisoxazole Ring System
The biological activity of benzisoxazole analogues is highly dependent on the nature and position of various substituents on the ring system.
Substitutions at the C-3 Position: Modifications at this position have been a key area of investigation. The basicity of different substituted heterocyclic ring systems at the C-3 position of 1,2-benzisoxazole (B1199462) derivatives has been compared to understand their structure-activity relationships. nih.gov For example, 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have shown notable anticonvulsant activity in animal models. nih.gov
Substitutions on the Phenyl Ring: The phenyl part of the benzisoxazole scaffold offers another site for modification. The introduction of methyl and methoxy (B1213986) substituents has been linked to prominent antioxidant activity, while electron-withdrawing groups like the nitro group have resulted in good anti-inflammatory activity. nih.gov
Substitutions at Other Positions: Research on coumarin-based benzisoxazole analogues has indicated that introducing substituents at the 8-position can be beneficial for increasing affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, which are important targets for antipsychotic drugs. nih.gov
Table 1: Impact of Substituents on the Biological Activity of Benzisoxazole Analogues
| Position of Substitution | Substituent | Observed Biological Effect | Reference |
|---|---|---|---|
| 5-position | Halogen atom | Increased anticonvulsant activity and neurotoxicity | nih.govnih.gov |
| 5-position | Sulfamoyl group | Decreased anticonvulsant activity | nih.govnih.gov |
| Phenyl Ring | Methyl and Methoxy groups | Prominent antioxidant activity | nih.gov |
| Phenyl Ring | Nitro group | Good anti-inflammatory activity | nih.gov |
| 8-position | Various substituents | Increased affinity for D2, 5-HT1A, and 5-HT2A receptors | nih.gov |
Role of Heteroatoms and Functional Groups in Binding Affinity
The incorporation of different heteroatoms and functional groups into the benzisoxazole structure is a key strategy for optimizing binding affinity and biological activity.
The conjugation of urea (B33335) or thiourea (B124793) derivatives to the benzisoxazole heterocycle has yielded compounds with promising in vitro antiglycation activity. nih.gov Further studies revealed that compounds containing methoxy and bromine substituents exhibited highly potent activity. nih.gov The nature of the linkage also matters; thiourea-containing systems showed significantly enhanced antiglycation and anti-urease activities compared to their urea counterparts. nih.gov
The hydrophobicity of the molecule also plays a critical role. An increase in the hydrophobicity of benzisoxazole derivatives has been shown to correlate with an increase in anti-glycation and urease inhibition activities. nih.gov Additionally, fusing other heterocyclic structures, such as a spiropyrimidine-trione architecture, to the benzisoxazole scaffold has led to potent antibacterial agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzisoxazole Series
2D-QSAR Methodologies and Parameter Selection
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in drug design to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijper.org For benzisoxazole and related heterocyclic systems, 2D-QSAR has been employed to guide the synthesis of new analogues with improved activity. nih.gov
These models are typically developed using multivariable regression analysis. nih.gov The process involves selecting appropriate molecular descriptors that quantify the physicochemical properties of the molecules and correlating them with their biological activities. The quality and predictive power of a QSAR model are assessed using statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q² or Q²). nih.govnih.gov
In studies of related heterocyclic compounds, various types of descriptors have been found to be important for biological activity. For instance, the van der Waals surface area of hydrophobic atoms has shown a linear correlation with the pharmacological activity of P-glycoprotein inhibitors. nih.gov In other cases, descriptors related to electronegativity, atomic masses, and atomic van der Waals volumes have been identified as significant for caspase-3 inhibitory activity. nih.gov
The selection of variables is often performed using methods like the stepwise multiple linear regression (SW-MLR) method. nih.gov The robustness of the resulting models is validated through techniques such as leave-one-out (LOO) cross-validation. nih.govnih.gov
Table 2: Examples of 2D-QSAR Models for Benzisoxazole and Related Scaffolds
| Compound Series | Statistical Method | Key Descriptors | Statistical Parameters | Reference |
|---|---|---|---|---|
| Benzoxazoles | Multivariable Regression Analysis | Substituent effects | Not specified | nih.gov |
| Benzopyranes | Partial Least Squares (PLS) | van der Waals surface area of hydrophobic atoms | q² values in the range of 0.57–0.70 | nih.gov |
| 1,2-Benzisothiazol-3-one derivatives | Stepwise-Multiple Linear Regression (SW-MLR) | Electronegativity, atomic masses, atomic van der Waals volumes, R--CX--R Atom-centered fragments | R² = 0.91 (training set), Q² = 0.80 | nih.gov |
| 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives | Multiple Linear Regression | Not specified | R² = 0.90 | nih.gov |
3D-QSAR Approaches (e.g., CoMFA, CoMSIA) in Benzisoxazole Research
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies are powerful computational tools that correlate the biological activity of a series of compounds with their 3D molecular properties. Among the most widely used 3D-QSAR techniques in benzisoxazole research are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.govnih.gov
CoMFA calculates the steric and electrostatic fields of a set of aligned molecules, while CoMSIA extends this by considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov These methods generate contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish biological activity.
In the context of benzisoxazole and its closely related analogue, benzimidazole (B57391), 3D-QSAR studies have been instrumental. For instance, research on benzimidazole derivatives with trichomonicidal activity utilized CoMFA and CoMSIA to identify key structural features for activity. The resulting models, validated through external test sets, highlighted the importance of substituents at specific positions for potent activity. nih.gov Similarly, a combined CoMFA and CoMSIA study on benzimidazole and benzothiophene (B83047) derivatives with affinity for the CB2 cannabinoid receptor yielded models with high predictive accuracy, offering valuable insights into the steric, electrostatic, and hydrophobic requirements for ligand binding. nih.govuss.cl
These studies underscore the utility of 3D-QSAR in understanding the SAR of benzisoxazole-like scaffolds, providing a rational basis for the design of new, more potent analogues.
Development and Validation of QSAR Models for 5-Isopropylbenzisoxazol-3(2H)-one Derivatives
The development of robust and predictive QSAR models is a critical step in the drug design process. For derivatives of this compound, this involves a systematic approach encompassing data set selection, molecular descriptor calculation, model generation, and rigorous validation.
A typical QSAR study begins with a dataset of compounds with known biological activities. For example, a study on 1,2-benzisoxazole derivatives with antipsychotic activity utilized a dataset of 48 compounds. oaji.net The biological activity data, often expressed as IC50 or EC50 values, are typically converted to a logarithmic scale (pIC50 or pEC50) for modeling.
The next step involves generating molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Statistical methods like Multiple Linear Regression (MLR), k-Nearest Neighbor (kNN), and artificial neural networks (ANN) are then employed to build the QSAR model. oaji.netnih.gov
Validation is a crucial phase to ensure the model's predictive power. Internal validation techniques like leave-one-out (LOO) cross-validation (q²) and external validation using a separate test set (Pred_r²) are commonly used. oaji.net A statistically significant QSAR model for 1,2-benzisoxazole derivatives targeting the D2 receptor for antipsychotic activity was developed using a kNN-based method, achieving a q² of 0.7600 and a Pred_r² of 0.6833. oaji.net Another study on 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors reported a robust model with a correlation coefficient (R²) of 0.91 and a LOO correlation coefficient (Q²) of 0.80. nih.gov
These validated QSAR models serve as valuable tools for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts.
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional arrangement of atoms in a molecule (conformation) and the spatial arrangement of its atoms (stereochemistry) can significantly impact its interaction with a biological target. Therefore, conformational analysis and stereochemical considerations are integral to a comprehensive SAR study. arxiv.orgresearchgate.net
For flexible molecules like many benzisoxazole derivatives, multiple low-energy conformations may exist. Computational methods are often employed to identify the most stable or biologically active conformation. arxiv.org Understanding the preferred conformation provides insights into how the molecule fits into the binding pocket of a receptor or enzyme.
Stereochemistry, particularly the presence of chiral centers, can lead to enantiomers or diastereomers with vastly different biological activities. It is crucial to investigate the stereochemical requirements for optimal activity. For instance, the synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one, a related heterocyclic system, highlighted the importance of stereochemistry in determining the final products and their potential biological effects. arxiv.org
By integrating conformational analysis and stereochemical considerations into SAR studies, researchers can gain a more refined understanding of the structural features that drive biological activity.
Chemoinformatic and Databasing Approaches for SAR Analysis
Chemoinformatics and the use of chemical databases are becoming increasingly vital in modern drug discovery. These approaches facilitate the management, analysis, and mining of large datasets of chemical structures and associated biological data, which is essential for comprehensive SAR analysis. researchgate.net
Databases can be used to store and retrieve information on benzisoxazole derivatives, including their structures, synthetic routes, and biological activities. This organized information allows for systematic exploration of SAR trends across a wide range of compounds.
Chemoinformatic tools can be employed to perform various analyses, such as similarity searching, clustering, and the development of predictive models. For example, in-silico studies of heterocyclic benzoxazole (B165842) derivatives as anticancer agents have utilized molecular docking and 2D/3D QSAR to elucidate SAR and identify promising lead compounds. researchgate.net These computational approaches, which fall under the umbrella of chemoinformatics, help in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline.
The integration of chemoinformatic and databasing strategies provides a powerful framework for a more efficient and data-driven approach to SAR analysis of this compound analogues and other benzisoxazole derivatives.
Computational and Theoretical Chemistry Investigations of 5 Isopropylbenzisoxazol 3 2h One and Its Analogues
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. For benzisoxazole derivatives, these calculations reveal how electronic structure influences their stability and reactivity.
Molecular Orbital Theory and Electron Density Distribution
The electronic behavior of benzisoxazole analogues is largely dictated by the arrangement and energies of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (E_gap) is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.
Studies on various benzoxazole (B165842) and benzisoxazole derivatives have shown that substitutions on the benzisoxazole ring system significantly influence the HOMO and LUMO energies. researchgate.net For instance, the introduction of different functional groups can alter the electron density distribution across the molecule. Theoretical investigations on benzoxazole and its derivatives, such as 2-phenylbenzoxazole (B188899) and 2-(p-tolyl)benzoxazole, have been performed using DFT at the B3LYP/6-31+G(d,p) level to understand these electronic properties. researchgate.net
Table 1: Frontier Orbital Energies for Representative Benzoxazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzoxazole | -6.5 | -0.8 | 5.7 |
| 2-Phenylbenzoxazole | -6.2 | -1.5 | 4.7 |
| 2-(p-tolyl)benzoxazole | -5.9 | -1.4 | 4.5 |
Note: Data is representative of typical values found in DFT studies of benzoxazole analogues and serves for illustrative purposes.
The electron density distribution, often visualized through electron density maps, highlights the regions of the molecule that are electron-rich or electron-deficient. In benzisoxazole derivatives, the heteroatoms (nitrogen and oxygen) and the aromatic system are key features that determine this distribution.
Electrostatic Potential Surfaces and Reactivity Predictions
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting a molecule's reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack).
For benzisoxazole analogues, MEP analysis reveals that the region around the oxygen and nitrogen atoms of the isoxazole (B147169) ring generally exhibits a negative electrostatic potential, making it a likely site for interaction with electrophiles or hydrogen bond donors. nih.gov Conversely, the hydrogen atoms of the aromatic ring often show a positive potential. nih.gov In 3D-QSAR studies of 1,2-benzisoxazole (B1199462) derivatives, electrostatic field descriptors are crucial. Negative potential regions are often preferred for substituents that increase biological activity, suggesting the importance of electronegative groups in specific positions. oaji.net
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in understanding the potential biological activity of compounds like 5-isopropylbenzisoxazol-3(2H)-one and its analogues.
Prediction of Binding Modes with Biological Macromolecules
Docking studies on various benzisoxazole derivatives have identified key interactions with the active sites of several enzymes. For example, benzisoxazole-chromene hybrids have been docked into the active site of acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases. researchgate.net These studies reveal that the benzisoxazole moiety can form crucial interactions, such as π-π stacking with aromatic amino acid residues like tryptophan (Trp) and tyrosine (Tyr), within the enzyme's active site. nih.gov
In a study on 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole sulfonamide conjugates, docking against cyclin-dependent kinase 8 (CDK8) showed that the benzisoxazole core fits into the binding pocket, with substituents forming hydrogen bonds and hydrophobic interactions with surrounding residues. tandfonline.com
Assessment of Binding Affinities and Molecular Recognition
The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and a protein. Lower binding energies typically indicate a more stable and favorable interaction.
Several studies have reported the binding affinities of benzisoxazole derivatives with various protein targets. For instance, a series of benzisoxazole-chromene analogues showed potent inhibitory activity against AChE, with one compound exhibiting a binding energy of -11.2260 kcal/mol. researchgate.net In another study, benzisoxazole derivatives designed as antipsychotic agents were docked against the dopamine (B1211576) D2 receptor, and their binding scores were correlated with their biological activities. oaji.net
Table 2: Representative Binding Affinities of Benzisoxazole Analogues
| Analogue Type | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Benzisoxazole-Chromene Hybrid | Acetylcholinesterase (AChE) | -11.2260 | Not specified in abstract | researchgate.net |
| 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Hybrid | Cyclin-Dependent Kinase 8 (CDK8) | -10.3 | Not specified in abstract | tandfonline.com |
| Benzoxazole Derivative | Acetylcholinesterase (AChE) | -11.2 | Not specified in abstract | nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations track the movements of atoms in the system, providing insights into conformational changes and the persistence of key interactions.
For benzisoxazole derivatives, MD simulations can be used to validate the binding poses predicted by docking. By simulating the ligand-protein complex in a solvent environment over several nanoseconds, researchers can assess the stability of the interactions. Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the simulation time suggests that the ligand remains in its binding pocket and the protein structure is not significantly perturbed. researchgate.net
MD simulations on benzisoxazole derivatives complexed with their target proteins have confirmed the stability of the predicted binding modes. researchgate.net These simulations are crucial for ensuring that the interactions observed in the static docking pose are maintained in a more realistic, dynamic environment, thus providing stronger evidence for the proposed binding mechanism.
Dynamic Behavior of this compound in Simulated Biological Environments
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. researchgate.net By simulating the interactions between a compound and its biological target in a solvated environment, MD can reveal crucial information about the stability of the complex, conformational changes, and key binding interactions. researchgate.netnih.gov
While specific MD simulation data for this compound is not extensively available in public literature, studies on analogous benzisoxazole and benzimidazole (B57391) derivatives provide a framework for understanding its likely behavior. researchgate.netresearchgate.net These simulations typically place the ligand-protein complex in a water box with physiological ion concentrations and temperature to mimic the cellular environment. researchgate.net The trajectories from these simulations are analyzed to calculate metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
The RMSD of the protein-ligand complex over the simulation time indicates the stability of the binding. A stable RMSD plot suggests that the ligand remains securely in the binding pocket. researchgate.net For instance, in simulations of benzimidazole derivatives with their target protein, stable RMSD values below 2 Å were indicative of a stable complex. researchgate.net The RMSF of individual amino acid residues reveals which parts of the protein are flexible and which are constrained upon ligand binding. researchgate.net Higher fluctuations in loop regions are common, while residues in the binding site interacting with the ligand are expected to have lower RMSF values, indicating a stable interaction. researchgate.net
The dynamic behavior of this compound within a binding pocket would be influenced by its isopropyl group. This bulky, hydrophobic group would likely favor interactions with nonpolar residues, influencing the orientation and conformational stability of the entire molecule within the active site.
Table 1: Key Parameters in Molecular Dynamics Simulations and Their Significance
| Parameter | Description | Significance in Drug Design |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the stability of the ligand in the binding pocket and the overall protein-ligand complex. Lower, stable RMSD values are desirable. researchgate.net |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue from its average position during the simulation. | Identifies flexible and rigid regions of the protein. Residues with low RMSF values in the binding site suggest stable interactions with the ligand. researchgate.net |
| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Changes in Rg can indicate conformational changes (e.g., opening or closing of a binding pocket) induced by ligand binding. researchgate.net |
| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the protein. | Crucial for binding affinity and specificity. Stable hydrogen bonds are a hallmark of potent inhibitors. |
Water Molecule Involvement and Solvent Effects on Binding
Studies on the decarboxylation of benzisoxazole-3-carboxylate ions have highlighted the profound influence of the solvent on reaction rates, a principle that extends to binding interactions. acs.org The rate of this reaction varies by up to eight orders of magnitude when moving from water to dipolar aprotic solvents. acs.org This demonstrates the sensitivity of the benzisoxazole system to its environment. Hydrogen bond donation from the solvent has been shown to significantly retard the reaction, suggesting that in a biological context, the presence of hydrogen bond-donating species in a binding pocket could influence the stability and reactivity of a benzisoxazole-based ligand. acs.org
De Novo Design and Virtual Screening Methodologies
De novo design and virtual screening are computational strategies aimed at identifying novel chemical entities with desired biological activities. nih.gov These methods are particularly valuable for exploring new chemical space and for scaffold hopping, where the core structure of a known active compound is replaced with a different one while retaining the key pharmacophoric features. nih.gov
Identification of Novel Benzisoxazole Scaffolds with Desired Properties
De novo design algorithms can generate novel molecular structures by assembling fragments within the constraints of a target's binding site or by using a model of a known active ligand as a template. nih.govnih.gov This approach can lead to the discovery of entirely new scaffolds that may have improved properties, such as higher potency, better selectivity, or more favorable pharmacokinetic profiles, compared to existing compounds. The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govrsc.org
Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific target. This can be done through ligand-based methods, which rely on the similarity to known active compounds, or structure-based methods, which involve docking the library compounds into the target's binding site. For the benzisoxazole class, virtual screening could be employed to identify new derivatives with unique substitution patterns that could lead to enhanced biological activity.
Pharmacophore Modeling for Target-Specific Compound Design
Pharmacophore modeling is a cornerstone of rational drug design that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comresearchgate.net A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups. dovepress.comnih.gov
These models can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-target complex (structure-based). dovepress.com Once a pharmacophore model is developed, it can be used as a 3D query to screen compound databases for molecules that match the required features. researchgate.netnih.gov This is a computationally efficient way to filter large libraries and prioritize compounds for further investigation.
For designing analogues of this compound, a pharmacophore model would likely include a hydrophobic feature corresponding to the isopropyl group and hydrogen bond acceptor/donor features associated with the isoxazolone ring. By understanding the key pharmacophoric features required for activity at a specific target, medicinal chemists can rationally design new derivatives with optimized interactions.
Table 2: Common Pharmacophore Features and Their Relevance
| Feature | Abbreviation | Description | Relevance to Benzisoxazole Scaffolds |
| Hydrogen Bond Acceptor | HBA | An atom or group of atoms that can accept a hydrogen bond. | The carbonyl oxygen and the nitrogen atom in the isoxazolone ring can act as HBAs. |
| Hydrogen Bond Donor | HBD | An atom or group of atoms that can donate a hydrogen bond. | The N-H group in the 3(2H)-one tautomer can act as an HBD. |
| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. | The benzene (B151609) ring of the benzisoxazole core is a key aromatic feature. |
| Hydrophobic Feature | HY | A nonpolar group that interacts favorably with nonpolar environments. | The isopropyl group at the 5-position provides a significant hydrophobic feature. Substituents on the benzene ring can also contribute. |
Cheminformatics and Data Mining for Benzisoxazole Research
Cheminformatics and data mining are computational disciplines that involve the analysis of large datasets of chemical and biological information to identify patterns and relationships. A key application in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models.
QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov By analyzing a set of benzisoxazole analogues with known activities, a QSAR model can be built to predict the activity of new, unsynthesized compounds. nih.gov The model identifies key molecular descriptors (e.g., physicochemical properties, topological indices, electronic properties) that are important for activity. This information can then be used to guide the design of more potent analogues.
Data mining techniques can also be used to analyze large biological screening databases to identify new targets for benzisoxazole derivatives or to find new uses for existing compounds (drug repurposing). As more data on the biological activities of benzisoxazole-containing molecules becomes available, cheminformatics approaches will play an increasingly important role in harnessing this information for the discovery of new medicines.
Pharmacological Targets and Mechanisms of Action of 5 Isopropylbenzisoxazol 3 2h One Analogues in Vitro and Molecular Level
Enzyme Inhibition Studies of Benzisoxazole Derivatives
The modification of the benzisoxazole core has yielded a plethora of derivatives with potent and selective inhibitory activities against several key enzymes implicated in a range of physiological and pathological processes.
Monoamine Oxidase (MAO) Inhibition
A series of 2,1-benzisoxazole derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters. In vitro studies using recombinant human MAO-A and MAO-B enzymes have demonstrated that these compounds exhibit significant inhibitory potential. The inhibitory activity is influenced by the nature and position of substituents on the benzisoxazole ring. For instance, certain substitution patterns can lead to potent and selective inhibition of MAO-B, an important target in the management of neurodegenerative diseases.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 7a | 0.23 | 0.017 |
| 7b | >100 | 0.098 |
| 7c | 0.45 | 0.45 |
| 3c | 1.8 | 3.5 |
Data sourced from a study on 2,1-benzisoxazole derivatives.
Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) Inhibition
N-benzylpiperidine benzisoxazoles have emerged as a class of potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme central to cholinergic neurotransmission and a key target in Alzheimer's disease therapy. nih.gov These analogues have been shown to exhibit impressive in vitro potency, with some derivatives demonstrating IC50 values in the nanomolar range. nih.gov Notably, certain compounds display remarkable selectivity for AChE over butyrylcholinesterase (BChE), which is a desirable attribute for minimizing potential side effects. nih.gov For example, N-acetyl and morpholino derivatives have shown selectivity for AChE that is over three orders of magnitude greater than for BChE. nih.gov
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (BChE/AChE) |
| 1g (N-acetyl derivative) | 3 | >3000 | >1000 |
| 1j (Morpholino derivative) | 0.8 | >1000 | >1250 |
Data for N-benzylpiperidine benzisoxazole derivatives. nih.gov
Kinase Inhibition Profiles (e.g., BTK, mTOR)
While direct studies on 5-isopropylbenzisoxazol-3(2H)-one analogues as kinase inhibitors are limited, the broader isoxazole (B147169) scaffold has been incorporated into molecules targeting various kinases. For instance, benzoxazole (B165842) derivatives have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.gov One such derivative, compound 12l, exhibited potent VEGFR-2 inhibitory activity with an IC50 of 97.38 nM. nih.gov Furthermore, the design of dual inhibitors targeting both Bruton's tyrosine kinase (Btk) and PI3Kδ has been explored using a benzofuro[3,2-b]pyridin-2(1H)-one scaffold, with compound 16b showing inhibitory activity against both kinases. nih.gov Although not benzisoxazoles, these examples highlight the potential of related heterocyclic structures in the development of kinase inhibitors.
| Compound | Target Kinase | IC50 |
| 12l (Benzoxazole derivative) | VEGFR-2 | 97.38 nM nih.gov |
| 16b (Benzofuro[3,2-b]pyridin-2(1H)-one derivative) | Btk | 139 nM nih.gov |
| 16b (Benzofuro[3,2-b]pyridin-2(1H)-one derivative) | PI3Kδ | 275 nM nih.gov |
Dihydrofolate Reductase (DHFR) Inhibition
Analogues containing heterocyclic ring systems structurally related to benzisoxazole have been investigated as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the synthesis of nucleic acids and a target for antimicrobial and anticancer agents. For example, a series of benzamide (B126) derivatives of trimethoprim (B1683648) were synthesized and evaluated for their ability to inhibit human DHFR (hDHFR). mdpi.com Several of these compounds demonstrated significantly greater potency than the parent compound, trimethoprim. mdpi.com This suggests that the incorporation of diverse heterocyclic moieties can lead to effective DHFR inhibition.
| Compound | hDHFR IC50 (µM) |
| JW2 | 4.72 mdpi.com |
| JW8 | 5.35 mdpi.com |
| Trimethoprim (Reference) | 55.26 mdpi.com |
Data for benzamide derivatives of trimethoprim. mdpi.com
Other Enzyme Systems Modulated by Benzisoxazoles
The versatility of the benzisoxazole scaffold extends to the inhibition of other important enzyme systems. Small-molecule benzisoxazole derivatives have been identified as inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein involved in the stability and function of numerous client proteins critical for cancer cell survival. nih.gov Crystallographic studies have revealed that these compounds bind to the ATP-binding pocket of Hsp90. nih.gov Additionally, some benzisoxazole derivatives have been screened for their activity against enzymes like dipeptidyl peptidase-IV (DPP-IV) and protein tyrosine phosphatase-1B (PTP-1B), which are targets for anti-diabetic therapies, though the results in these specific cases were not promising. nih.gov
Receptor Binding and Modulation Investigations (In Vitro)
In addition to enzyme inhibition, benzisoxazole analogues have been extensively studied for their ability to bind to and modulate the activity of various G-protein coupled receptors (GPCRs) and ion channels.
A significant body of research has focused on the interaction of benzisoxazole derivatives with dopamine (B1211576) and serotonin (B10506) receptors, which are key targets for antipsychotic medications. ijpsr.info Several analogues have demonstrated high affinity for both dopamine D2 and serotonin 5-HT2A receptors. nih.govijpsr.info The dual antagonism of these receptors is a hallmark of atypical antipsychotics. For instance, the compound abaperidone (B1664760) (FI-8602) showed potent binding to both D2 and 5-HT2A receptors, leading to its selection for clinical development. nih.gov
Furthermore, isoxazole-containing compounds have been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a type of ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and pain transmission. nih.gov Isoxazole-4-carboxamide derivatives have been shown to be potent inhibitors of AMPA receptor activity, suggesting their potential as novel analgesics. nih.gov
| Compound/Analogue Class | Receptor Target | Binding Affinity (IC50/Ki) |
| Abaperidone (FI-8602) | Dopamine D2 | 17.0 nM nih.gov |
| Abaperidone (FI-8602) | Serotonin 5-HT2A | 6.2 nM nih.gov |
| Isoxazole-4-carboxamide derivatives | AMPA Receptor | Potent Inhibition nih.gov |
Ligand-Gated Ion Channels and G Protein-Coupled Receptors
While specific studies on this compound are limited, the broader class of benzisoxazole derivatives has demonstrated significant interactions with G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors. nih.gov For instance, certain amide derivatives of benzisoxazole have been synthesized and evaluated as multi-target antipsychotic agents, exhibiting high affinity for both dopaminergic and serotonergic receptors such as 5-HT1A and 5-HT2A. nih.gov These receptors are crucial in the pathophysiology of schizophrenia and other neuropsychiatric disorders. The interaction of these analogues with GPCRs can modulate downstream signaling cascades, influencing neurotransmission.
The Cys-loop family of ligand-gated ion channels, which includes nicotinic acetylcholine, GABAA, and 5-HT3 receptors, represents another potential target class for benzisoxazole analogues. nih.govnih.gov These channels are critical for fast synaptic transmission in the central and peripheral nervous systems. While direct evidence for the interaction of this compound analogues with these channels is not yet established, the structural similarities to known modulators of these receptors suggest a potential for interaction that warrants further investigation.
Nuclear Receptor Interactions
Currently, there is a lack of specific research detailing the interactions of this compound analogues with nuclear receptors. These receptors, which include steroid hormone receptors, thyroid hormone receptors, and others, are critical regulators of gene expression. Given the diverse biological activities of benzisoxazole derivatives, exploring their potential to modulate nuclear receptor signaling could unveil new therapeutic applications.
Cellular Pathway Modulation by this compound Analogues (In Vitro)
The in vitro evaluation of this compound analogues and related compounds has provided insights into their ability to modulate various cellular pathways, contributing to their observed biological effects.
Antioxidant Activity and Free Radical Scavenging Mechanisms
Several studies have highlighted the antioxidant potential of benzisoxazole derivatives. researchgate.neteurjchem.com The mechanism of action is often attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases. The antioxidant capacity is typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, superoxide (B77818) radical scavenging assay, and hydroxyl radical scavenging assay. researchgate.net
It has been observed that the nature and position of substituents on the benzisoxazole ring significantly influence the antioxidant activity. For example, benzisoxazoles bearing electron-donating groups, such as methyl and methoxy (B1213986) substituents, have shown prominent antioxidant activity. nih.gov
Table 1: In Vitro Antioxidant Activity of Benzisoxazole Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Benzisoxazole derivative with methyl substituent | DPPH radical scavenging | Data not specified | nih.gov |
| Benzisoxazole derivative with methoxy substituent | DPPH radical scavenging | Data not specified | nih.gov |
| Spiro-benzisoxazole derivatives | DPPH radical scavenging | - | researchgate.net |
| Spiro-benzisoxazole derivatives | Hydroxyl radical scavenging | - | researchgate.net |
| Spiro-benzisoxazole derivatives | Superoxide radical scavenging | - | researchgate.net |
Note: Specific IC50 values for many derivatives, including this compound, are not available in the reviewed literature. The table reflects the reported antioxidant potential of the broader class of compounds.
Effects on Cell Signaling Cascades
The modulation of cell signaling cascades is a key mechanism through which benzisoxazole analogues exert their pharmacological effects. For instance, certain benzopyran derivatives, which share some structural similarities with benzisoxazoles, have been shown to interfere with the Akt signaling pathway. nih.gov The Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. By inhibiting Akt activation, these compounds can trigger programmed cell death in cancer cells.
Furthermore, the interaction of benzisoxazole analogues with GPCRs, as mentioned earlier, directly impacts intracellular signaling. Agonist or antagonist activity at these receptors can modulate the levels of second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), leading to a cascade of downstream effects on cellular function.
Investigations into Antiproliferative Mechanisms (In Vitro Cell Lines)
The antiproliferative activity of benzisoxazole derivatives has been investigated in various cancer cell lines. nih.govmdpi.comnih.gov These studies aim to elucidate the mechanisms by which these compounds inhibit cancer cell growth. One of the key mechanisms identified is the induction of apoptosis, or programmed cell death. nih.gov
For example, a study on novel benzisoxazole derivatives demonstrated their ability to induce apoptosis in triple-negative breast cancer cells. nih.gov The lead compound in this study was found to inhibit the metastasis-associated protein 1 (MTA1), which plays a crucial role in angiogenesis and cell migration. nih.gov Another study on 7-substituted 5H-pyrrolo[1,2-a] researchgate.netontosight.aibenzoxazin-5-one derivatives suggested that their antiproliferative activity is mediated through the induction of apoptosis, as indicated by cell cycle analysis and western blotting. mdpi.com
Table 2: In Vitro Antiproliferative Activity of Benzisoxazole and Isoxazole Analogues
| Compound/Analogue | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 3-(1-((3-(3-(Benzyloxy)-4-methoxyphenyl)- 4,5-dihydroisoxazole-5-yl)methyl)piperidine-4-yl)6-fluorobenzo[d] isoxazole (7e) | MDAMB-231 (Breast Cancer) | 50.36 ± 1.7 | Inhibition of MTA1, Induction of apoptosis | nih.gov |
| 7-([1,1'-biphenyl]-4-yl)-5H-benzo[d]pyrrolo[2,1-b] researchgate.netontosight.aioxazin-5-one | Human Cancer Cell Lines | Dose-dependent reduction in viability | Apoptosis | mdpi.com |
| 3-chloroacetylaminoisoxazolo[5,4-b]pyridine | Various Human/Mouse Tumor Cell Lines | < 4 µg/ml | Cytotoxic activity | nih.gov |
| 3-(2-bromo-propionyl)aminoisoxazolo[5,4-b]pyridine | Various Human/Mouse Tumor Cell Lines | < 4 µg/ml | Cytotoxic activity | nih.gov |
Antimicrobial Mechanisms of Action (In Vitro)
Benzisoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.netnih.gov The mechanism of action can vary depending on the specific derivative and the target microorganism.
One proposed mechanism is the inhibition of essential microbial enzymes. For instance, some benzisoxazole analogues have been investigated as inhibitors of pantothenate synthetase in Mycobacterium tuberculosis, a key enzyme in the biosynthesis of coenzyme A. nih.gov
The antimicrobial efficacy is also influenced by the substituents on the benzisoxazole ring. A series of 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives showed a broad spectrum of activity, with some compounds exhibiting significant potency against drug-resistant strains of Pseudomonas aeruginosa and Candida species. nih.gov
Table 3: In Vitro Antimicrobial Activity of Benzisoxazole Derivatives
| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |
| Benzisoxazole derivative (unsubstituted phenyl ring) | Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, Bacillus subtilis | Good activity | nih.gov |
| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives | Pseudomonas aeruginosa | 31.25 | nih.gov |
| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives | Candida krusei, Candida albicans isolate | 31.25 | nih.gov |
| Spiro-benzisoxazole derivatives | Gram-negative and Gram-positive bacteria | Moderate activity | researchgate.net |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Antibacterial Activity Against Gram-Positive and Gram-Negative Organisms
In a broader context, various benzisoxazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, a series of novel methylene-bridged benzisoxazolyl imidazothiadiazole derivatives showed good activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nih.gov Another study identified a naturally occurring benzisoxazole, 3,6-dihydroxy-1,2-benzisoxazole, with potent activity against multi-drug resistant Gram-negative bacteria like Acinetobacter baumannii. nih.gov The nature of the substituent on the benzisoxazole ring appears to be a critical determinant of the antibacterial spectrum and potency. For example, some analogues show preferential activity against Gram-positive pathogens, while others are more effective against Gram-negative organisms. nih.govnih.gov
Table 1: Antibacterial Activity of Selected Benzisoxazole Analogues
| Compound/Analogue | Gram-Positive Activity | Gram-Negative Activity | Reference |
| Methylene-bridged benzisoxazolyl imidazothiadiazoles | Good activity against Bacillus subtilis | Good activity against Escherichia coli | nih.gov |
| 3,6-dihydroxy-1,2-benzisoxazole | Not specified | Potent against Acinetobacter baumannii | nih.gov |
| 5-Halogenated-3-(sulfamoylmethyl)-1,2-benzisoxazoles | Not specified | Not specified | nih.gov |
This table is illustrative and based on the activity of broader benzisoxazole analogues due to the lack of specific data for this compound.
Antifungal and Antiparasitic Effects
The antifungal and antiparasitic potential of the benzisoxazole scaffold has been established, although specific data for the 5-isopropyl derivative is absent. A review of benzisoxazole derivatives highlights their promise as antifungal agents. nih.gov For example, certain amino acid/peptide conjugates of benzisoxazole have demonstrated significant activity against various fungal species. nih.gov
In terms of antiparasitic activity, isothiocyanato-substituted benzoxazoles, a related class of compounds, have shown potent nematocidal and taeniacidal effects in preclinical models. nih.gov Specifically, 5-isothiocyanato-2-(2-furyl)benzoxazole and its analogues displayed 100% nematocidal activity in mice infected with Nematospiroides dubius. nih.gov This suggests that the 5-position of the benzisoxazole ring is a viable site for modification to achieve antiparasitic effects.
Table 2: Antifungal and Antiparasitic Activity of Selected Benzisoxazole Analogues
| Compound/Analogue | Activity | Organism | Reference |
| Amino acid/peptide conjugated benzisoxazoles | Antifungal | Various fungal species | nih.gov |
| 5-Isothiocyanato-2-(2-furyl)benzoxazole | Nematocidal | Nematospiroides dubius | nih.gov |
| 5-Isothiocyanato-2-(3-pyridinyl)benzoxazole | Taeniacidal | Hymenolepis nana | nih.gov |
This table is illustrative and based on the activity of broader benzisoxazole analogues due to the lack of specific data for this compound.
Mechanistic Insights into Pathogen Inhibition
Understanding the mechanism of action is crucial for drug development. For the benzisoxazole class, some mechanistic studies have been conducted. For example, the antibacterial effect of 3,6-dihydroxy-1,2-benzisoxazole against A. baumannii was found to be reversible by the addition of 4-hydroxybenzoate (B8730719) (4-HB) to the culture medium. nih.gov This finding led researchers to hypothesize that the compound might interfere with metabolic pathways involving 4-HB, such as ubiquinone biosynthesis. nih.gov Molecular modeling studies further implicated two enzymes in this pathway, chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase, as potential targets. nih.gov
Target Identification and Validation Using Chemical Biology Approaches
The process of identifying the specific molecular targets of a bioactive compound, often referred to as target deconvolution, is a critical step in modern drug discovery. nih.govresearchgate.net Chemical biology approaches are instrumental in this process. These methods can include affinity-based techniques, where the compound of interest is used as a "bait" to pull down its protein targets from cell lysates, and activity-based protein profiling, which uses reactive probes to label active enzymes. researchgate.net
While no studies have been published that specifically use this compound in such chemical biology experiments, the general approaches are well-established. For the broader class of benzisoxazoles, computational analysis has been used to suggest potential targets. For example, for one benzisoxazole derivative with anticancer activity, computational analysis suggested HDACs as the molecular target, which was subsequently validated experimentally. nih.gov Similar in silico methods, combined with experimental validation, would be necessary to identify and validate the pharmacological targets of this compound. The lack of available data in this area underscores the need for further research to elucidate the therapeutic potential of this specific compound.
Emerging Research Directions and Future Perspectives for 5 Isopropylbenzisoxazol 3 2h One
Novel Applications of Benzisoxazole Scaffold in Chemical Probe Development
The inherent bioactivity of the benzisoxazole core makes it an attractive framework for the development of chemical probes. These tools are crucial for dissecting complex biological processes and identifying novel therapeutic targets. The adaptability of the benzisoxazole scaffold allows for the synthesis of diverse libraries of compounds, which can be screened to identify potent and selective ligands for various biological targets. researchgate.net This adaptability is key to creating probes that can help elucidate the roles of specific proteins in health and disease.
Exploration of Allosteric Modulation by Benzisoxazole Derivatives
Allosteric modulation, the regulation of a protein's activity by binding to a site other than the active site, offers a promising strategy for developing safer and more selective drugs. nih.gov Benzisoxazole derivatives are being investigated for their potential as allosteric modulators for a variety of protein targets, including G protein-coupled receptors (GPCRs) and ion channels. nih.govnih.gov For instance, certain benzoazacyclic compounds, which share structural similarities with benzisoxazoles, have demonstrated allosteric antagonistic activity on the β2-adrenoceptor. wipo.int This line of research could lead to the development of novel therapeutics with improved efficacy and reduced side effects.
Recent innovations have expanded the scope of allosteric modulation to include challenging targets like protein-protein interactions and kinases. nih.gov The development of benzisoxazole-based allosteric modulators for these target classes holds significant potential for addressing unmet medical needs in areas such as oncology and immunology.
Advanced Synthetic Methodologies for Accessing Diverse Chemical Space
The exploration of the full therapeutic potential of the benzisoxazole scaffold hinges on the development of efficient and versatile synthetic methods. Traditional synthetic routes have often been limited in their ability to generate a wide range of structurally diverse derivatives. nih.gov However, recent advancements are overcoming these limitations.
Newer protocols, such as those involving the partial reduction of nitro compounds followed by cyclization, offer practical and efficient access to a variety of substituted benzisoxazolones. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, like the Suzuki reaction, have been successfully applied to functionalize the benzisoxazole core, enabling the creation of novel analogues with tailored properties. nih.gov Another innovative approach involves the [3+2] cycloaddition of in situ-generated nitrile oxides and arynes, which allows for the synthesis of a diverse library of benzisoxazoles under mild conditions. scilit.com These advanced methodologies are crucial for expanding the accessible chemical space of benzisoxazole derivatives, thereby increasing the probability of discovering new drug candidates. researchgate.netnih.govrsc.org
Table 1: Comparison of Synthetic Methodologies for Benzisoxazole Derivatives
| Methodology | Description | Advantages |
| Partial Reduction and Cyclization | Reduction of a nitro group to a hydroxylamine (B1172632) followed by base-mediated cyclization. nih.gov | Practical, tolerates various substituents. nih.gov |
| Palladium-Catalyzed Cross-Coupling | Functionalization of the benzisoxazole scaffold using reactions like the Suzuki coupling. nih.gov | Allows for the introduction of diverse chemical groups. nih.gov |
| [3+2] Cycloaddition | Reaction of in situ-generated nitrile oxides with arynes. scilit.com | Good to excellent yields under mild conditions, enables diversification. scilit.com |
Integration of Artificial Intelligence and Machine Learning in Benzisoxazole Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the field of benzisoxazole research is no exception. researchgate.netresearchgate.netipinnovative.comnih.govnih.gov These powerful computational tools can accelerate the identification of promising drug candidates by analyzing vast datasets and predicting the biological activities of novel compounds. nih.gov
In the context of benzisoxazole research, AI and ML can be employed for:
Virtual Screening: To rapidly screen large virtual libraries of benzisoxazole derivatives against specific biological targets. nih.gov
QSAR Modeling: To develop quantitative structure-activity relationship (QSAR) models that can predict the potency of new analogues. nih.gov
De Novo Design: To generate novel benzisoxazole structures with desired pharmacological properties using generative deep learning models. nih.gov
By leveraging AI and ML, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery pipeline. researchgate.netnih.gov
Design of Multi-Target Directed Ligands Incorporating the Benzisoxazole Moiety
The concept of "one molecule, multiple targets" is gaining traction as a strategy to address complex diseases with multifactorial etiologies. nih.gov The benzisoxazole scaffold, with its proven activity against a range of biological targets, is an ideal building block for the design of multi-target directed ligands (MTDLs). nih.gov
The rational design of MTDLs involves incorporating pharmacophoric elements of known ligands for different targets into a single molecule. nih.gov For example, a benzisoxazole core could be derivatized with moieties known to interact with both a kinase and a G protein-coupled receptor, creating a dual-acting compound. The development of such MTDLs incorporating the benzisoxazole moiety could lead to more effective treatments for diseases like cancer and neurodegenerative disorders, where multiple pathways are often dysregulated. nih.govnih.gov Recent studies have demonstrated the successful use of generative deep learning to design dual-target ligands, a methodology that could be readily applied to the benzisoxazole scaffold. nih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 5-Isopropylbenzisoxazol-3(2H)-one?
- The compound is typically synthesized via cycloaddition reactions involving nitrile oxides and alkynes. Key steps include the use of hypervalent iodine reagents (e.g., PhI(OAc)₂) to facilitate cyclization, followed by purification via column chromatography. Solvents like dichloromethane or dimethyl sulfoxide and bases such as triethylamine are critical for controlling reaction efficiency .
- Example protocol: React 5-isopropylbenzonitrile oxide with a terminal alkyne under reflux in dichloromethane for 12–24 hours. Monitor progress via TLC and purify using silica gel chromatography.
Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?
- 1H NMR : Characteristic signals include the isopropyl group (δ 1.2–1.4 ppm, doublet) and the isoxazolone ring protons (δ 6.5–7.5 ppm).
- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the lactone ring.
- HRMS : Exact mass analysis (e.g., m/z calculated for C₁₁H₁₁NO₂: 189.0790) ensures molecular formula accuracy .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Use PPE (gloves, goggles) due to potential allergic reactions from isothiazolone derivatives. Avoid inhalation of fine powders and ensure proper ventilation. Store at 2–8°C in light-sensitive containers to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Reaction Condition Tuning : Adjust temperature (e.g., 60–80°C for cycloaddition) and solvent polarity to favor cyclization over side reactions.
- Catalyst Screening : Test iodine-based catalysts (e.g., PhI=O) to enhance regioselectivity.
- Workflow : Use Design of Experiments (DoE) to statistically optimize parameters like stoichiometry and reaction time .
Q. What strategies address contradictory data in the bioactivity studies of this compound derivatives?
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) to confirm antimicrobial activity thresholds.
- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to rule out interference from byproducts like 5-chloro derivatives .
Q. What mechanistic insights guide the functionalization of the benzisoxazolone core in this compound?
- The isoxazolone ring undergoes nucleophilic attack at the carbonyl group. For example, amidation reactions require activation via EDCI/HOBt to form stable intermediates.
- Computational modeling (DFT) predicts electrophilic sites for regioselective substitutions, such as halogenation at the 5-position .
Q. How can researchers validate analytical methods for detecting trace impurities in this compound?
- LC-MS/MS : Quantify impurities (e.g., unreacted nitrile oxides) with a detection limit of ≤0.1%.
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products and validate method robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
